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molecular formula C6H10N6O2 B8405246 5,5-Bis(azidomethyl)-1,3-dioxane

5,5-Bis(azidomethyl)-1,3-dioxane

Cat. No. B8405246
M. Wt: 198.18 g/mol
InChI Key: IQTKUJQNJAHKHA-UHFFFAOYSA-N
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Patent
US04808730

Procedure details

A mixture of 1.95 g of 5,5-bis(azidomethyl)-1,3-dioxane, 0.5 g of 10% palladium on calcium carbonate and 40 ml of ethanol was reduced for 2 hours and then filtered. The filtrate was evaporated, giving 1.41 g of 1,3-dioxane-5,5-dimethanamine as an oil.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1([CH2:11][N:12]=[N+]=[N-])[CH2:10][O:9][CH2:8][O:7][CH2:6]1)=[N+]=[N-]>[Pd].C(O)C>[O:7]1[CH2:6][C:5]([CH2:11][NH2:12])([CH2:4][NH2:1])[CH2:10][O:9][CH2:8]1

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1(COCOC1)CN=[N+]=[N-]
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1COCC(C1)(CN)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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